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molecular formula C12H22O4 B1357188 1,12-Dodecanedioic-d20 Acid CAS No. 89613-32-1

1,12-Dodecanedioic-d20 Acid

Cat. No. B1357188
M. Wt: 250.42 g/mol
InChI Key: TVIDDXQYHWJXFK-KHKAULECSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04331608

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCCCCCCC[CH:2]=1.[C:13]1(=[O:23])[O:18][C:16](=O)[CH:15]2[CH2:19][CH2:20][CH:21]=[CH:22][CH:14]12.[C:24]([OH:27])(=[O:26])[CH3:25]>>[C:24]([CH2:25][CH2:1][CH2:2][CH2:16][CH2:15][CH2:19][CH2:20][CH2:21][CH2:22][CH2:14][C:13]([OH:18])=[O:23])([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The co-oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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